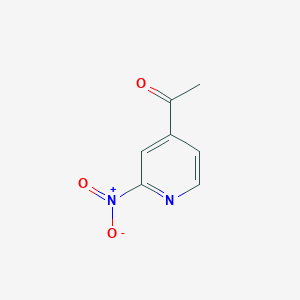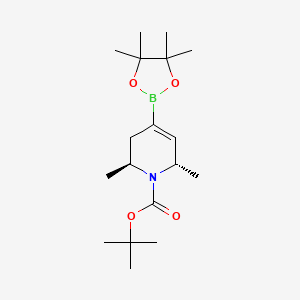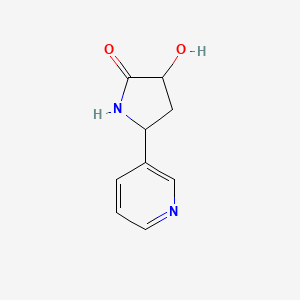
N-(3-aminopropyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminopropyl)-2-methylpropanamide is an organic compound that features an amide group attached to a 2-methylpropanamide backbone with a 3-aminopropyl substituent
準備方法
Synthetic Routes and Reaction Conditions
N-(3-aminopropyl)-2-methylpropanamide can be synthesized through a multi-step process. One common method involves the reaction of 2-methylpropanoyl chloride with 3-aminopropylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid byproduct to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-(3-aminopropyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenated compounds or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or amines.
科学的研究の応用
N-(3-aminopropyl)-2-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and as a functionalizing agent for surface modification.
作用機序
The mechanism of action of N-(3-aminopropyl)-2-methylpropanamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, acting as a substrate or inhibitor.
類似化合物との比較
Similar Compounds
N-(3-aminopropyl)triethoxysilane: Used for surface functionalization and as a coupling agent.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Utilized in the modification of surfaces and as a crosslinking agent.
Uniqueness
N-(3-aminopropyl)-2-methylpropanamide is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its combination of an amide and an amine group allows for versatile applications in various fields.
特性
分子式 |
C7H16N2O |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
N-(3-aminopropyl)-2-methylpropanamide |
InChI |
InChI=1S/C7H16N2O/c1-6(2)7(10)9-5-3-4-8/h6H,3-5,8H2,1-2H3,(H,9,10) |
InChIキー |
GZHDSRBTCOHPIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridin-1-ium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B12095789.png)


![1-[4-((2S)Pyrrolidin-2-YL)phenoxy]-3-fluoropropane](/img/structure/B12095801.png)



![4-Bromo-6-methylbenzo[d]thiazole](/img/structure/B12095823.png)
![2-Ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12095826.png)


![2-[8-[3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B12095842.png)


